hCA II Inhibitory Potency: 3-(1-Aminoethyl)benzenesulfonamide vs. 4-(2-Aminoethyl)benzenesulfonamide
3-(1-Aminoethyl)benzenesulfonamide demonstrates a Ki of 2.3 nM against human carbonic anhydrase II (hCA II) [1][2]. In contrast, a closely related analog, 4-(2-aminoethyl)benzenesulfonamide, exhibits significantly lower potency against the same target, with reported Ki values ranging from 18.1 nM to 2055 nM [3]. This represents a minimum 7.9-fold difference in affinity, underscoring the critical role of the aminoethyl side chain's position and length.
| Evidence Dimension | Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | 4-(2-aminoethyl)benzenesulfonamide: 18.1 - 2055 nM |
| Quantified Difference | Minimum 7.9-fold difference (2.3 nM vs. 18.1 nM) |
| Conditions | In vitro binding assay against human carbonic anhydrase II (hCA II) |
Why This Matters
A >7.9-fold difference in Ki provides a substantial experimental window for selectivity and efficacy, making the compound a more potent and reliable chemical probe for target validation studies.
- [1] BindingDB. (2007). Ki Summary for CHEMBL659847: 3-(1-aminoethyl)benzenesulfonamide binding to human carbonic anhydrase II. Assay: ChEMBL_45064. View Source
- [2] Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., Randall, W. C., Schwam, H., & Sondey, J. M. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. View Source
- [3] Zerrouki, S., et al. (2014). Synthesis of a new series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 83, 57-70. View Source
